7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms within its molecular structure. This compound has garnered attention due to its unique thieno[3,2-d]pyrimidine core, which is integral to its biological activity and potential applications in medicinal chemistry. The compound is classified under heterocyclic compounds, specifically as a pyrimidine derivative.
The compound is cataloged under the Chemical Abstracts Service number 41102-25-4 and has been studied for its biological properties and synthetic utility. It is commonly sourced from chemical suppliers and used in various research applications.
The synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine typically involves halogenation reactions. A common synthetic route includes:
The reactions are generally conducted in an inert atmosphere to minimize side reactions and ensure high yields. Industrial production methods scale these reactions up while maintaining strict control over parameters such as temperature and pressure to optimize yield and purity.
The molecular formula for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is , with a molecular weight of approximately 283.96 g/mol. The compound features a fused ring system that includes both sulfur and nitrogen atoms, contributing to its unique chemical properties.
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution reactions often involve various nucleophiles depending on the desired product.
The mechanism of action for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine largely depends on its application in biological systems. As a building block in drug synthesis, it may interact with specific molecular targets such as enzymes or receptors.
Research indicates that this compound can modulate key signaling pathways and influence cellular processes like proliferation and apoptosis through interactions with various biomolecules. It has been identified as an inhibitor of cytochrome P450 enzymes, which play critical roles in drug metabolism.
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has several significant applications:
Thieno[3,2-d]pyrimidines represent a privileged scaffold in drug design due to their isosteric relationship with purine nucleotides. The core structure features a thiophene ring fused to pyrimidine, replicating the hydrogen-bonding topology and π-electron distribution of adenine/guanine while introducing strategic modifications. The sulfur atom in the thiophene ring enhances electron delocalization compared to purines, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and improving interactions with kinase ATP-binding sites [8]. This bioisosterism enables competitive inhibition of purine-binding enzymes while conferring enhanced metabolic stability and tunable lipophilicity. Key molecular properties of 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine include:
Table 1: Molecular Properties of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆HBrCl₂N₂S | Validates elemental composition [1] [4] |
Molecular Weight | 283.97 g/mol | Impacts pharmacokinetic parameters |
Exact Mass | 281.842 Da | Confirms mass spectrometry identification [5] |
Hydrogen Bond Acceptors | 3 | Mediates target binding interactions [5] |
Calculated LogP | 3.76 | Predicts favorable membrane permeability [1] |
Topological Polar Surface Area | 54.02 Ų | Influences cellular uptake and solubility [1] |
The canonical SMILES notation (C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br) and InChIKey (SELNIRJYLYMJKG-UHFFFAOYSA-N) precisely define atomic connectivity and stereoelectronic features critical for molecular recognition [5] [10].
Halogenated thienopyrimidines emerged from systematic exploration of purine bioisosteres in the 1990s, with early studies revealing their unanticipated antiproliferative activity. Initial lead compounds demonstrated moderate cytotoxicity against leukemia cell lines (L1210, IC₅₀ >50 μM), but strategic halogenation dramatically enhanced potency [8]. The chronological evolution includes:
This scaffold progression established structure-activity relationship (SAR) principles where C4 chlorine governs target binding affinity while C7 bromine serves as a synthetic handle for diversification. The historical shift reflects medicinal chemistry's transition from serendipitous discovery to rational design using halogenation strategies.
The specific substitution pattern of 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine addresses three critical drug design objectives:
Table 2: Comparative Halogen Reactivity in 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Position | Halogen | Relative Reactivity | Preferred Reactions | Functionalization Impact |
---|---|---|---|---|
C4 | Chlorine | High | Nucleophilic substitution (amines, alkoxides) | Directly modulates target affinity |
C2 | Chlorine | Moderate | High-temp substitution (anilines) | Fine-tunes selectivity and solubility |
C7 | Bromine | Low (requires catalysis) | Pd-catalyzed cross-coupling | Enables fragment conjugation |
Table 3: Biological Activity Profile of Key Derivatives
Compound | CDK7 IC₅₀ (nM) | MV4-11 GI₅₀ (μM) | FLT3-ITD IC₅₀ (μM) | Structural Features |
---|---|---|---|---|
7-Bromo-2,4-dichloro derivative | Not reported | 1.765 | >20 | Parent scaffold [9] |
SY-5609 (clinical candidate) | 0.6 | 0.085 | Not applicable | Optimized thienopyrimidine inhibitor |
Compound 20 (derivative) | 1.4 | 0.2 | Not applicable | Modified via C7 coupling [3] |
The 7-bromo-2,4-dichloro substitution pattern has proven indispensable for developing clinical-stage CDK7 inhibitors like SY-5609, where the scaffold contributes to sub-nanomolar enzymatic inhibition (IC₅₀ = 0.6 nM) and enhanced cellular potency (EC₅₀ = 0.2 μM in MDA-MB-453) [3]. This trifunctional template balances synthetic versatility with precise target engagement, establishing it as a cornerstone of modern kinase inhibitor design.
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1